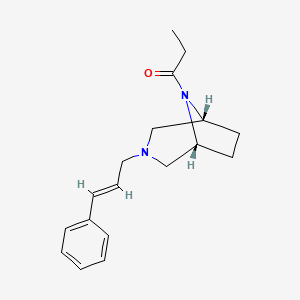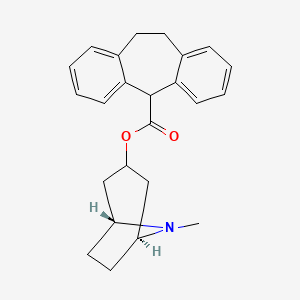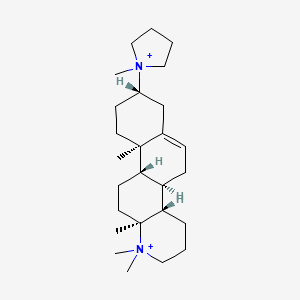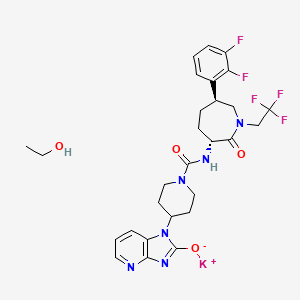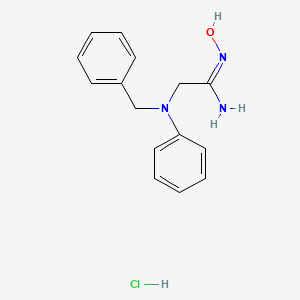
2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetoxime Hydrochloride is an aromatic amine compound known for its applications in medicinal chemistry. It is a hydrochloride salt form of cetoxime, which is used as an antihistaminic drug . The compound has a molecular formula of C15H18ClN3O and a molecular weight of 291.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetoxime Hydrochloride can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid. The reaction is as follows: [ (CH_3)_2CO + H_2NOH \rightarrow (CH_3)_2CNOH + H_2O ] This reaction produces acetone oxime, which can then be converted to cetoxime hydrochloride .
Industrial Production Methods: Industrial production of cetoxime hydrochloride typically involves the ammoxidation of acetone in the presence of hydrogen peroxide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cetoxime Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cetoxime Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a corrosion inhibitor.
Biology: Studied for its potential as an antihistaminic agent.
Medicine: Investigated for its use in treating allergic reactions and other histamine-related conditions.
Mechanism of Action
The mechanism of action of Cetoxime Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses .
Comparison with Similar Compounds
Acetone Oxime: Similar in structure but used primarily as a reagent in organic synthesis.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
Uniqueness: Cetoxime Hydrochloride is unique due to its specific application as an antihistaminic agent, whereas other similar compounds like pralidoxime and obidoxime are primarily used as antidotes for poisoning .
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H |
InChI Key |
BRUFGFZVVHTACX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C/C(=N\O)/N)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


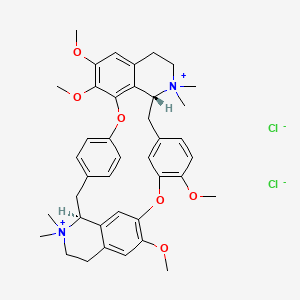
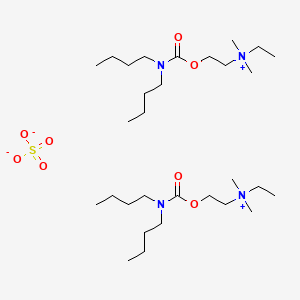
![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)
![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)
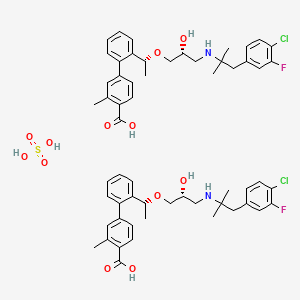
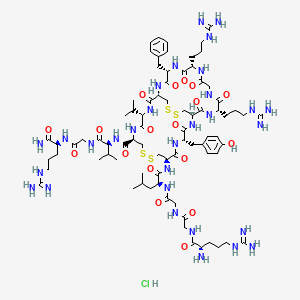

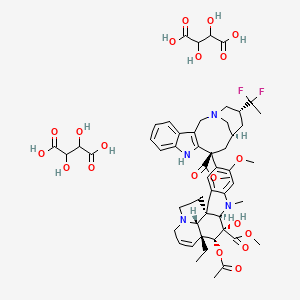
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859065.png)
![1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride](/img/structure/B10859083.png)
